Diazene, bis(trifluoromethyl)- Diazene, bis(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 372-63-4
VCID: VC17989770
InChI: InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+
SMILES:
Molecular Formula: C2F6N2
Molecular Weight: 166.03 g/mol

Diazene, bis(trifluoromethyl)-

CAS No.: 372-63-4

Cat. No.: VC17989770

Molecular Formula: C2F6N2

Molecular Weight: 166.03 g/mol

* For research use only. Not for human or veterinary use.

Diazene, bis(trifluoromethyl)- - 372-63-4

Specification

CAS No. 372-63-4
Molecular Formula C2F6N2
Molecular Weight 166.03 g/mol
IUPAC Name (E)-bis(trifluoromethyl)diazene
Standard InChI InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+
Standard InChI Key YDBRUXDOAMOVPN-MDZDMXLPSA-N
Isomeric SMILES C(/N=N/C(F)(F)F)(F)(F)F
Canonical SMILES C(N=NC(F)(F)F)(F)(F)F

Introduction

Chemical Identity and Structural Features

Bis(trifluoromethyl)diazene, systematically named diazene, bis(trifluoromethyl)-, is identified by the CAS Registry Number 372-63-4 and the molecular formula C₂F₆N₂ . Its structure consists of a central N=N double bond flanked by two trifluoromethyl (-CF₃) groups. The molecular geometry is influenced by the steric and electronic effects of the CF₃ substituents, which induce significant electron withdrawal from the diazenyl moiety. This electronic configuration renders the compound highly polar and reactive, particularly in radical-mediated transformations .

Molecular Weight and Composition

The compound has a molecular weight of 166.0252 g/mol, with a precise elemental composition of 14.47% carbon, 68.58% fluorine, and 16.95% nitrogen . The high fluorine content contributes to its low boiling point and volatility, as evidenced by thermodynamic data.

Physicochemical Properties

Phase-Change Characteristics

Key thermodynamic properties of bis(trifluoromethyl)diazene, as reported by the National Institute of Standards and Technology (NIST), include:

PropertyValueUnitsMethodReference
Boiling Point (T_boil)241.6KN/A
Enthalpy of Vaporization (Δ_vapH)22.9kJ/molA

The low boiling point (approximately -31.5°C) underscores its volatility, while the enthalpy of vaporization (22.9 kJ/mol at 227 K) reflects moderate intermolecular forces . These properties suggest suitability for gas-phase reactions or distillation-based purification.

Spectral Data

Although direct spectroscopic data for bis(trifluoromethyl)diazene is scarce, analogous diazenes exhibit characteristic NMR and UV-Vis signatures. For instance, trifluoromethyl-diazirinyl compounds show distinct 19F^{19}\text{F}-NMR shifts between -60 to -70 ppm due to CF₃ groups . Similarly, UV absorption near 250–360 nm is typical for diazenes with conjugated electron-withdrawing substituents .

Synthetic Methodologies

Electrochemical Synthesis

Recent advances in electrochemical oxidation offer a sustainable alternative. Bauer and Wendt’s pioneering work demonstrated that N,N′-dialkylsulfamides could be oxidized in undivided cells to yield diazenes . Applied to bis(trifluoromethyl)diazene, this method would involve:

  • Sulfamide Precursor Synthesis: Coupling trifluoromethylamine derivatives via sulfur(VI) fluoride exchange (SuFEx) click chemistry.

  • Anodic Oxidation: Using a carbon-based anode (e.g., reticulated vitreous carbon) to generate nitrogen-centered radicals, which dimerize to form the N=N bond .

This approach circumvents chlorinating reagents, aligning with green chemistry principles .

Reactivity and Functional Applications

Radical-Mediated Reactions

The N=N bond in bis(trifluoromethyl)diazene undergoes homolytic cleavage under thermal or photolytic conditions, generating trifluoromethyl radicals (\cdotCF₃) . These radicals are valuable in:

  • Cross-Coupling Reactions: Facilitating C–C bond formation in photocatalytic systems .

  • Polymer Modification: Incorporating fluorinated motifs into polymers for enhanced chemical resistance .

Recent Advances and Future Directions

Electrochemical Optimization

The 2024 ACS study highlights improved yields in diazene synthesis via potential-controlled electrolysis . Adapting these conditions to bis(trifluoromethyl)diazene could enhance scalability and purity.

Computational Modeling

Density functional theory (DFT) studies could elucidate the electronic structure of bis(trifluoromethyl)diazene, predicting its reactivity in radical chain reactions or coordination complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator